1,1'-Propane-1,3-diylbis(3-carbamoylpyridinium)
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Overview
Description
3-CARBAMOYL-1-[3-(3-CARBAMOYLPYRIDIN-1-IUM-1-YL)PROPYL]PYRIDIN-1-IUM is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two pyridinium rings connected by a propyl chain, each bearing a carbamoyl group. The compound’s molecular formula is C15H18Br2N4O2, and it has a molecular weight of 446.137 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CARBAMOYL-1-[3-(3-CARBAMOYLPYRIDIN-1-IUM-1-YL)PROPYL]PYRIDIN-1-IUM typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carbamoyl groups and the propyl linker. One common method involves the reaction of 3-carbamoylpyridine with 1,3-dibromopropane under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-CARBAMOYL-1-[3-(3-CARBAMOYLPYRIDIN-1-IUM-1-YL)PROPYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use halide salts under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and various substituted pyridinium salts .
Scientific Research Applications
3-CARBAMOYL-1-[3-(3-CARBAMOYLPYRIDIN-1-IUM-1-YL)PROPYL]PYRIDIN-1-IUM has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-CARBAMOYL-1-[3-(3-CARBAMOYLPYRIDIN-1-IUM-1-YL)PROPYL]PYRIDIN-1-IUM involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
3-CARBAMOYL-1-METHYLPYRIDINIUM IODIDE: Similar in structure but with a methyl group instead of the propyl linker.
1-BENZYL-3-CARBAMOYL-PYRIDINIUM CHLORIDE: Contains a benzyl group instead of the propyl linker.
Uniqueness
3-CARBAMOYL-1-[3-(3-CARBAMOYLPYRIDIN-1-IUM-1-YL)PROPYL]PYRIDIN-1-IUM is unique due to its dual pyridinium structure connected by a propyl chain, which imparts distinct chemical and biological properties. This structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C15H18N4O2+2 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-[3-(3-carbamoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c16-14(20)12-4-1-6-18(10-12)8-3-9-19-7-2-5-13(11-19)15(17)21/h1-2,4-7,10-11H,3,8-9H2,(H2-2,16,17,20,21)/p+2 |
InChI Key |
SELAYBBGWDVGIP-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
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